molecular formula C11H18O B1275632 Dicyclopentylmethanone CAS No. 17610-48-9

Dicyclopentylmethanone

Cat. No.: B1275632
CAS No.: 17610-48-9
M. Wt: 166.26 g/mol
InChI Key: NWDXDEBDJICFAS-UHFFFAOYSA-N
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Description

Dicyclopentylmethanone is an organic compound with the molecular formula C11H18O. It features a central carbonyl group (C=O) bonded to two cyclopentyl rings. This compound is known for its unique cyclic structure and good thermal stability, making it a versatile building block in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopentylmethanone can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclopentylmagnesium bromide with cyclopentanone under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dicyclopentylmethanone undergoes various chemical reactions, including:

    Nucleophilic Addition Reactions: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols, imines, or enolates depending on the specific reaction conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

    Nucleophilic Addition: Formation of alcohols, imines, or enolates.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

Scientific Research Applications

    Organic Synthesis: It serves as a starting material for the synthesis of heterocyclic compounds, polycyclic aromatic hydrocarbons, and other complex molecules.

    Material Science: Its unique properties make it a candidate for use in liquid crystals and polymers, enhancing thermal stability and mechanical strength.

    Biological Studies: Derivatives of dicyclopentylmethanone have shown potential antimicrobial and anticancer activities, suggesting applications in the development of new antibiotics and anticancer agents.

Mechanism of Action

The mechanism by which dicyclopentylmethanone exerts its effects is primarily through its carbonyl group, which can participate in various chemical reactions. The carbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This property allows this compound to serve as a versatile intermediate in organic synthesis, facilitating the formation of various products through nucleophilic addition, oxidation, and reduction reactions.

Comparison with Similar Compounds

  • Cyclopropyl ketone
  • Dicyclopropyl ketone
  • Cyclopentyl ketone

Comparison: Dicyclopentylmethanone is unique due to its two cyclopentyl rings bonded to a central carbonyl group, providing enhanced thermal stability and a distinct cyclic structure. Compared to cyclopropyl ketone and dicyclopropyl ketone, this compound offers greater stability and versatility in organic synthesis .

Properties

IUPAC Name

dicyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDXDEBDJICFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396825
Record name dicyclopentylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17610-48-9
Record name dicyclopentylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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